molecular formula C22H27N3OS2 B2659734 (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline CAS No. 905784-34-1

(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

Cat. No. B2659734
CAS RN: 905784-34-1
M. Wt: 413.6
InChI Key: DOESSYYYPFOTAX-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C22H27N3OS2 and its molecular weight is 413.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electroluminescence and Organic Electronics

Another application of closely related compounds is in the field of electroluminescence and organic electronics. Doi et al. (2003) developed a novel class of color-tunable emitting amorphous molecular materials with desired bipolar character for use in organic electroluminescent (EL) devices. These materials show intense fluorescence emission and function as excellent emitting materials for EL devices, including those emitting multicolor light, which is essential for display technology and lighting applications (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Corrosion Inhibition

Compounds with structural similarities have been investigated for their potential as corrosion inhibitors. Daoud et al. (2014) synthesized a new Schiff base and examined its inhibitory action on the corrosion of mild steel in acidic solutions. Their findings suggest that such compounds are efficient corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. This application is critical for protecting industrial infrastructure and machinery from corrosion, which can lead to significant economic losses (Daoud, Douadi, Issaadi, & Chafaa, 2014).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS2/c1-17-6-7-19(15-18(17)2)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOESSYYYPFOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

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